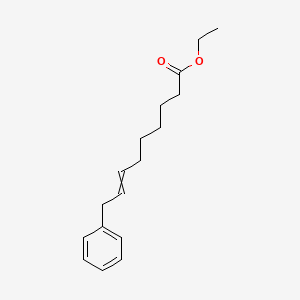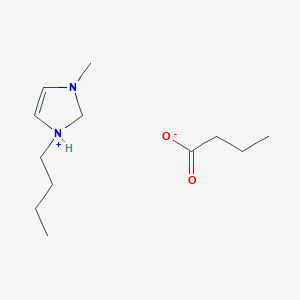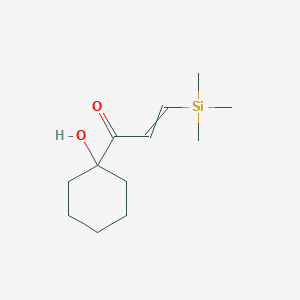
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one is an organic compound with a unique structure that combines a hydroxycyclohexyl group and a trimethylsilyl group attached to a prop-2-en-1-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one typically involves the following steps:
Formation of the Hydroxycyclohexyl Group: This can be achieved through the reduction of cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Introduction of the Trimethylsilyl Group: The hydroxy group can be protected by converting it into a trimethylsilyl ether using trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (TEA).
Formation of the Prop-2-en-1-one Backbone: This can be achieved through a Wittig reaction or a similar olefination reaction, where an aldehyde or ketone is converted into an alkene.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency, yield, and cost-effectiveness. Catalysts and automated systems may be employed to enhance the reaction rates and product purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the prop-2-en-1-one backbone can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Nucleophiles such as halides, alkoxides, or amines in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of 1-(1-Oxocyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one.
Reduction: Formation of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the development of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The hydroxy and trimethylsilyl groups can influence the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
1-(1-Oxocyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one: Similar structure but with a ketone group instead of a hydroxy group.
Uniqueness
1-(1-Hydroxycyclohexyl)-3-(trimethylsilyl)prop-2-en-1-one is unique due to the combination of a hydroxycyclohexyl group and a trimethylsilyl group, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Propriétés
Numéro CAS |
651726-53-3 |
|---|---|
Formule moléculaire |
C12H22O2Si |
Poids moléculaire |
226.39 g/mol |
Nom IUPAC |
1-(1-hydroxycyclohexyl)-3-trimethylsilylprop-2-en-1-one |
InChI |
InChI=1S/C12H22O2Si/c1-15(2,3)10-7-11(13)12(14)8-5-4-6-9-12/h7,10,14H,4-6,8-9H2,1-3H3 |
Clé InChI |
QNVVJFMZHBOFEI-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=CC(=O)C1(CCCCC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


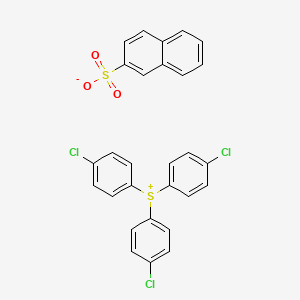
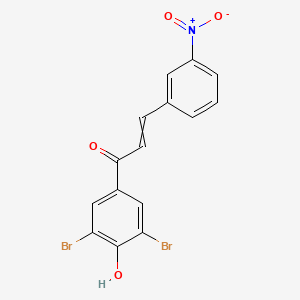
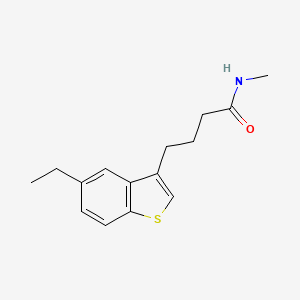
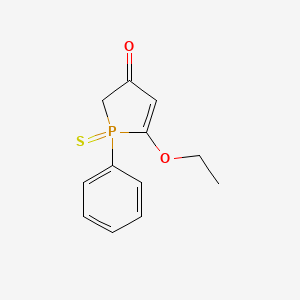
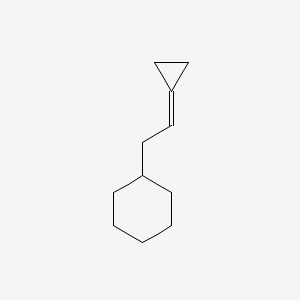
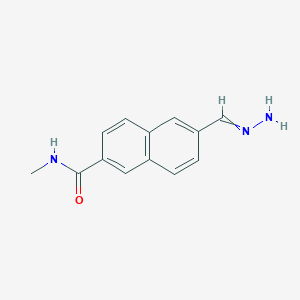
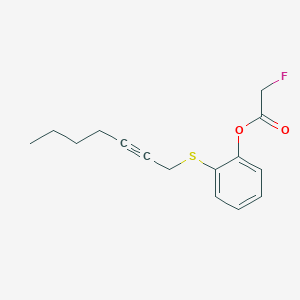
![3-[([3,4'-Bipyridin]-5-yl)amino]phenol](/img/structure/B12536671.png)
![2-Bromo-1-{4-[(4-tert-butylphenyl)methoxy]phenyl}ethan-1-one](/img/structure/B12536679.png)
![Ethanone, 1-[3-(phenylseleno)phenyl]-](/img/structure/B12536685.png)
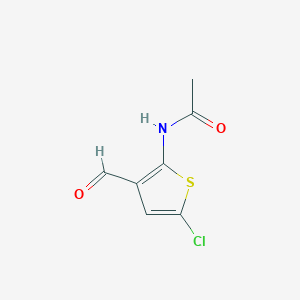
![(2S)-2,4-Bis{bis[(pyridin-2-yl)methyl]amino}butanoic acid](/img/structure/B12536694.png)
